molecular formula C4H6N4 B1297881 2,6-Pyrazinediamine CAS No. 41536-80-5

2,6-Pyrazinediamine

Katalognummer B1297881
CAS-Nummer: 41536-80-5
Molekulargewicht: 110.12 g/mol
InChI-Schlüssel: GYRUCENCQMAGLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is one typical insensitive high explosive with excellent thermal stability. Its mechanical and thermal sensitivities are between those of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB, an extremely insensitive explosive) and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazine (HMX, a widely used powerful explosive), while its calculated energy content was 20% more than that of TATB and 85% of HMX . Since it was synthesized in 1995 at Lawrence Livermore National Lab (LLNL), LLM-105 has attracted much attention due to its potential applications in insensitive boosters, detonators, and main charges in specialty munitions .


Molecular Structure Analysis

The molecular formula of 2,6-Pyrazinediamine is C4H6N4 . The molecular weight is 110.12 g/mol . The InChI code is 1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H, (H4,5,6,8) . The Canonical SMILES is C1=C(N=C(C=N1)N)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Pyrazinediamine include a molecular weight of 110.12 g/mol , a topological polar surface area of 77.8 Ų , and a complexity of 66.4 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is covalently bonded and has no rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Insensitive Energetic Materials

LLM-105 is one of the typical representatives of insensitive energetic materials . These materials are characterized by their excellent thermal stability and high energy output .

Boosters

LLM-105 has potential applications in insensitive boosters . Boosters are used to amplify the detonation signal that is transmitted to the main charge of an explosive.

Detonators

LLM-105 can also be used in detonators . Detonators are devices used to trigger an

Eigenschaften

IUPAC Name

pyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRUCENCQMAGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336573
Record name 2,6-Pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyrazinediamine

CAS RN

41536-80-5
Record name 2,6-Pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyrazinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Pyrazinediamine
Reactant of Route 2
Reactant of Route 2
2,6-Pyrazinediamine
Reactant of Route 3
2,6-Pyrazinediamine
Reactant of Route 4
Reactant of Route 4
2,6-Pyrazinediamine
Reactant of Route 5
2,6-Pyrazinediamine
Reactant of Route 6
Reactant of Route 6
2,6-Pyrazinediamine

Q & A

Q1: How does 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270) exert its diuretic effect?

A1: While the precise mechanism is not fully elucidated in the provided research, CGS 4270 is identified as an amiloride-type diuretic []. Amiloride is known to act on the epithelial sodium channel (ENaC) in the kidneys, inhibiting sodium reabsorption. This leads to increased sodium excretion in the urine, followed by water, resulting in diuresis.

Q2: What is known about the structure of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270)?

A3: The structure of CGS 4270 was confirmed through various methods including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis []. This research demonstrated that the reaction of amiloride hydrochloride with bromine under alkaline conditions yields CGS 4270 through a dehydrogenation process.

Q3: Are there any in vivo studies demonstrating the diuretic effects of CGS 4270?

A4: Yes, studies in rats and dogs show that CGS 4270 induces diuresis and saluresis, similar to amiloride []. Additionally, combining CGS 4270 with hydrochlorothiazide in rats resulted in a synergistic effect on diuresis and saluresis while normalizing potassium levels []. This highlights its potential for combination therapy in managing hypertension.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.